molecular formula C6H3BrF2Mg B1588187 3,5-Difluorophenylmagnesium bromide CAS No. 62351-47-7

3,5-Difluorophenylmagnesium bromide

Cat. No. B1588187
CAS RN: 62351-47-7
M. Wt: 217.29 g/mol
InChI Key: XQNUHMQSOMLVGM-UHFFFAOYSA-M
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Description

3,5-Difluorophenylmagnesium bromide is a Grignard reagent . It is used as a starting material in the synthesis of cis-2-phenyl-1-amino-cyclopentanes as AMPA receptor potentiators . It can also be used to prepare copper (I) complexes, which are used as luminescent guest molecules in organic light-emitting diodes (OLEDs) .


Molecular Structure Analysis

The molecular formula of 3,5-Difluorophenylmagnesium bromide is F2C6H3MgBr . The compound contains a magnesium atom which is bonded to a bromine atom and a phenyl ring. The phenyl ring is substituted at the 3 and 5 positions with fluorine atoms .


Chemical Reactions Analysis

As a Grignard reagent, 3,5-Difluorophenylmagnesium bromide is highly reactive and can participate in a variety of chemical reactions. It is particularly useful in the formation of carbon-carbon bonds . For example, it can be used as a starting material in the synthesis of cis-2-phenyl-1-amino-cyclopentanes .


Physical And Chemical Properties Analysis

3,5-Difluorophenylmagnesium bromide is a solution with a concentration of 0.5 M in tetrahydrofuran (THF) . It has a boiling point of 65 °C and a density of 0.971 g/mL at 25 °C . It is stored at a temperature between 2-8°C .

Scientific Research Applications

Grignard Reagent

3,5-Difluorophenylmagnesium bromide is a Grignard reagent . Grignard reagents are commonly used in organic chemistry for the synthesis of various organic compounds. They are particularly useful for the formation of carbon-carbon bonds.

Synthesis of AMPA Receptor Potentiators

This compound can be used as a starting material in the synthesis of cis-2-phenyl-1-amino-cyclopentanes, which act as AMPA receptor potentiators . AMPA receptors are involved in fast synaptic transmission in the central nervous system, and their potentiators have potential therapeutic applications in cognitive disorders.

Preparation of Luminescent Molecules for OLEDs

3,5-Difluorophenylmagnesium bromide can be used to prepare copper (I) complexes . These complexes are used as luminescent guest molecules in organic light-emitting diodes (OLEDs), contributing to the development of more efficient and longer-lasting displays.

Synthesis of H3 Receptor Antagonists

This compound serves as an intermediate in the synthesis of 2-aminoethylbenzofuran H3 receptor antagonists . H3 receptors are primarily found in the central nervous system and are involved in a variety of biological processes, including sleep-wake cycle regulation and cognition. Antagonists of these receptors may have therapeutic potential in treating sleep disorders, cognitive disorders, and certain types of pain.

Laboratory Chemicals

3,5-Difluorophenylmagnesium bromide is also used as a laboratory chemical . It can be used in various chemical reactions in the lab, contributing to the synthesis of a wide range of compounds.

Food, Drug, Pesticide or Biocidal Product Use

This compound is also used in the food, drug, pesticide, or biocidal product industries . However, the specific applications in these fields are not detailed in the sources.

Safety and Hazards

3,5-Difluorophenylmagnesium bromide is a highly flammable liquid and vapor . It may form explosive peroxides and reacts violently with water . It is harmful if swallowed and causes severe skin burns and eye damage . It may cause respiratory irritation and is suspected of causing cancer .

Mechanism of Action

Target of Action

3,5-Difluorophenylmagnesium bromide is a Grignard reagent . It primarily targets organic compounds with electrophilic sites, such as carbonyl groups in aldehydes and ketones .

Mode of Action

The 3,5-Difluorophenylmagnesium bromide, as a Grignard reagent, interacts with its targets through a nucleophilic addition reaction . The magnesium-bromide fragment acts as a strong nucleophile, attacking the electrophilic carbon in the carbonyl group . This results in the formation of a new carbon-carbon bond, effectively adding the 3,5-difluorophenyl group to the target molecule .

Biochemical Pathways

The exact biochemical pathways affected by 3,5-Difluorophenylmagnesium bromide are dependent on the specific target molecules it interacts with. It has been used as a starting material in the synthesis of cis-2-phenyl-1-amino-cyclopentanes as ampa receptor potentiators . It has also been used to prepare copper(I) complexes, which are used as luminescent guest molecules in organic light-emitting diodes (OLEDs) .

Pharmacokinetics

As a grignard reagent, it is known to be highly reactive and sensitive to moisture . These properties would likely impact its bioavailability if it were to be used in a biological context.

Result of Action

The molecular and cellular effects of 3,5-Difluorophenylmagnesium bromide’s action are largely dependent on the specific molecules it is used to modify. For example, in the synthesis of cis-2-phenyl-1-amino-cyclopentanes, the addition of the 3,5-difluorophenyl group could potentially enhance the potency of these compounds as AMPA receptor potentiators .

Action Environment

The action of 3,5-Difluorophenylmagnesium bromide is highly sensitive to environmental factors. It is air and moisture sensitive, reacting violently with water . Therefore, it must be handled under an inert atmosphere and stored at low temperatures . These factors can significantly influence the compound’s reactivity, efficacy, and stability.

properties

IUPAC Name

magnesium;1,3-difluorobenzene-5-ide;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2.BrH.Mg/c7-5-2-1-3-6(8)4-5;;/h2-4H;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNUHMQSOMLVGM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=[C-]C=C(C=C1F)F.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF2Mg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluorophenylmagnesium bromide

CAS RN

62351-47-7
Record name 3,5-Difluorophenylmagnesium bromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 3,5-Difluorophenylmagnesium bromide in the synthesis of hyperbranched poly(arylene ether sulfone)s?

A1: 3,5-Difluorophenylmagnesium bromide acts as a Grignard reagent in the synthesis of an AB2 monomer, a crucial building block for hyperbranched poly(arylene ether sulfone)s (HB PAES). [] The compound reacts with 4-methoxyphenylsulfonyl chloride to form 3,5-difluoro-4′-methoxydiphenyl sulfone, which is then deprotected to yield the desired AB2 monomer, 3,5-difluoro-4′-hydroxydiphenyl sulfone. This monomer is then polymerized to create the HB PAES.

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